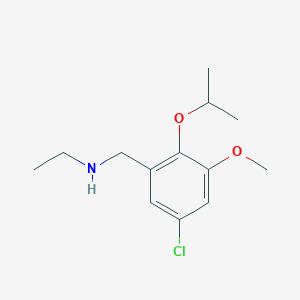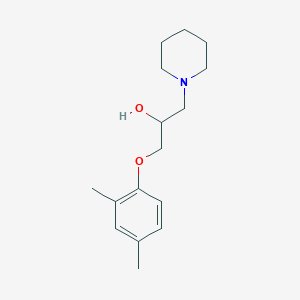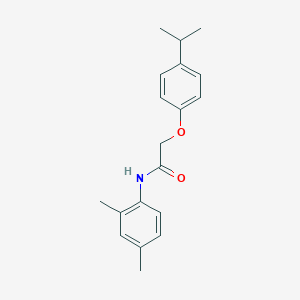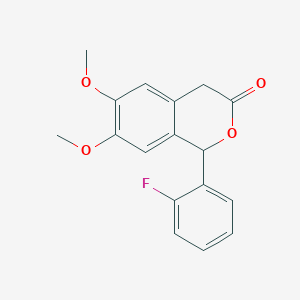
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine is an organic compound characterized by the presence of a chloro, methoxy, and propan-2-yloxy substituent on a phenyl ring, linked to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 5-chloro-3-methoxyphenol with 2-bromo-2-methylpropane to introduce the propan-2-yloxy group. This is followed by a reductive amination reaction with ethanamine to form the final product. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) for the alkylation step, and a reducing agent like sodium cyanoborohydride for the reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a methoxy-propan-2-yloxyphenylmethane derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 5-chloro-3-methoxy-2-propan-2-yloxybenzaldehyde or 5-chloro-3-methoxy-2-propan-2-yloxybenzoic acid.
Reduction: Formation of 3-methoxy-2-propan-2-yloxyphenylmethane.
Substitution: Formation of 5-azido-3-methoxy-2-propan-2-yloxyphenylmethane or 5-thio-3-methoxy-2-propan-2-yloxyphenylmethane.
Scientific Research Applications
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine exerts its effects is primarily through its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-2-methoxyphenyl)methyl]ethanamine
- N-[(5-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine
- N-[(5-chloro-3-methoxyphenyl)methyl]ethanamine
Uniqueness
N-(5-chloro-2-isopropoxy-3-methoxybenzyl)-N-ethylamine is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro, methoxy, and propan-2-yloxy groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H20ClNO2 |
|---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20ClNO2/c1-5-15-8-10-6-11(14)7-12(16-4)13(10)17-9(2)3/h6-7,9,15H,5,8H2,1-4H3 |
InChI Key |
NBADQJVECXDTDV-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=CC(=C1OC(C)C)OC)Cl |
Canonical SMILES |
CCNCC1=C(C(=CC(=C1)Cl)OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![2-[4-(4-methylphenyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)



![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B259143.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)

![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
